Ungeremine
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Overview
Description
Ungeremine is a betaine-type alkaloid isolated from plants such as Nerine bowdenii and Pancratium maritimum . It is of significant pharmacological interest due to its role as an acetylcholinesterase inhibitor, making it potentially relevant for Alzheimer’s disease treatment . Additionally, it has been investigated for its bactericidal properties .
Mechanism of Action
Ungeremine, also known as Lycobetaine, is a betaine-type alkaloid isolated from various plants . It has been the subject of numerous studies due to its potential pharmacological properties. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its efficacy and stability.
Mode of Action
This compound interacts with its targets by impairing the activity of both human and bacterial topoisomerases . Remarkably, it has been found to significantly increase the DNA cleavage promoted by bacterial topoisomerase IA , making it a potential target in antimicrobial chemotherapy .
Biochemical Pathways
Its ability to interfere with the enzymatic activity of human topoisomerases suggests that it may influence the dna replication and transcription processes
Result of Action
This compound’s interaction with topoisomerases leads to significant changes at the molecular and cellular levels. It impairs the activity of these enzymes, leading to increased DNA cleavage, particularly in bacterial topoisomerase IA . This suggests that this compound could have potential applications in antimicrobial chemotherapy .
Biochemical Analysis
Biochemical Properties
Lycobetaine acts as a specific topoisomerase IIβ poison . In the presence of calf thymus DNA, pure recombinant human topoisomerase IIβ protein was selectively depleted .
Cellular Effects
Lycobetaine inhibits the growth of human tumor cells . It has been reported to extend the survival time and decrease the tumor size in nude mice with gastric cancer .
Molecular Mechanism
Lycobetaine intercalates into DNA to prevent the replication and division of tumor cells . It acts as a topoisomerase IIβ poison and stabilizes the covalent catalytic DNA-intermediate in living cells .
Temporal Effects in Laboratory Settings
In laboratory settings, lycobetaine has shown significant cytotoxic activity against various cell lines
Dosage Effects in Animal Models
In animal models, lycobetaine has been reported to inhibit tumor growth and serum sialic acid level in mice bearing tumors of S180 and Lewis lung carcinoma . The effects of different dosages of lycobetaine in animal models are yet to be fully studied.
Metabolic Pathways
It has been reported to act as a topoisomerase IIβ poison, suggesting it may interact with enzymes involved in DNA replication and cell division .
Transport and Distribution
The transport and distribution of lycobetaine within cells and tissues are yet to be fully studied. Given its ability to intercalate into DNA, it may be transported to the nucleus of cells .
Subcellular Localization
Given lycobetaine’s ability to intercalate into DNA and act as a topoisomerase IIβ poison, it is likely that it localizes to the nucleus of cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Ungeremine can be synthesized through various methods. One common approach involves the oxidation of lycorine using selenium dioxide . Another method includes the hydrochlorination of the alkaloid .
Industrial Production Methods: In industrial settings, this compound is often formulated into polylactic acid and polyethylene glycol nanofibers. This method ensures a sustained release of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ungeremine undergoes several types of chemical reactions, including:
Oxidation: For instance, the oxidation of lycorine to produce this compound.
Hydrochlorination: This reaction is used to prepare this compound analogues.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Hydrochlorination: Hydrochloric acid is used in the hydrochlorination process.
Major Products:
Oxidation: Produces this compound from lycorine.
Hydrochlorination: Produces various this compound analogues.
Scientific Research Applications
Ungeremine has diverse applications in scientific research:
Comparison with Similar Compounds
Lycorine: Another alkaloid from the Amaryllidaceae family, known for its anticancer and antiviral properties.
Uniqueness: this compound is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison. This dual functionality makes it a promising candidate for both Alzheimer’s disease therapy and cancer treatment .
Properties
CAS No. |
72510-04-4 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |
InChI Key |
IUKCTAQXDOOJBC-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |
Canonical SMILES |
CC1=NN(C(C1)N)C2=CC=CC=C2 |
2121-12-2 | |
Related CAS |
61221-41-8 (acetate salt) |
Synonyms |
AT 1840 lycobetaine lycobetaine acetate ungeremine ungeremine chloride ungeremine, acetate salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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